4-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-1,2,3-thiadiazole-5-carboxamide 4-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-1,2,3-thiadiazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 1206995-12-1
VCID: VC11973630
InChI: InChI=1S/C16H18N4O3S/c1-11-15(24-19-18-11)16(22)17-13-4-2-12(3-5-13)10-14(21)20-6-8-23-9-7-20/h2-5H,6-10H2,1H3,(H,17,22)
SMILES: CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3
Molecular Formula: C16H18N4O3S
Molecular Weight: 346.4 g/mol

4-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-1,2,3-thiadiazole-5-carboxamide

CAS No.: 1206995-12-1

Cat. No.: VC11973630

Molecular Formula: C16H18N4O3S

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

4-methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-1,2,3-thiadiazole-5-carboxamide - 1206995-12-1

Specification

CAS No. 1206995-12-1
Molecular Formula C16H18N4O3S
Molecular Weight 346.4 g/mol
IUPAC Name 4-methyl-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]thiadiazole-5-carboxamide
Standard InChI InChI=1S/C16H18N4O3S/c1-11-15(24-19-18-11)16(22)17-13-4-2-12(3-5-13)10-14(21)20-6-8-23-9-7-20/h2-5H,6-10H2,1H3,(H,17,22)
Standard InChI Key FSZLMMPZCLSAIR-UHFFFAOYSA-N
SMILES CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3
Canonical SMILES CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3

Introduction

Structural and Molecular Characteristics

4-Methyl-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-1,2,3-thiadiazole-5-carboxamide (CAS: 1206995-12-1) is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted with a carboxamide group at position 5. The carboxamide nitrogen is bonded to a 4-methylphenyl group, which is further functionalized with a 2-(morpholin-4-yl)-2-oxoethyl chain . Its molecular formula is C16H18N4O3S\text{C}_{16}\text{H}_{18}\text{N}_4\text{O}_3\text{S}, with a molecular weight of 346.4 g/mol . Key structural features include:

  • 1,2,3-Thiadiazole ring: A five-membered aromatic ring containing two nitrogen atoms and one sulfur atom.

  • Morpholine moiety: A six-membered heterocycle with one oxygen and one nitrogen atom, contributing to solubility and pharmacokinetic properties.

  • Carboxamide linkage: Enhances hydrogen-bonding potential and interactions with biological targets.

The compound’s stereochemistry is achiral, as confirmed by its SMILES notation: CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3\text{CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3}.

Biological Activities and Mechanisms

Antimicrobial Activity

Thiadiazole derivatives exhibit broad-spectrum antimicrobial properties. For instance:

  • Gram-negative bacteria: Fluorinated 1,3,4-thiadiazoles show MIC values of 20–40 μg/mL against Pseudomonas aeruginosa and Escherichia coli .

  • Antifungal activity: Oxygenated substituents on thiadiazoles enhance activity against Candida albicans (MIC: 32–42 μg/mL) .

While direct data for the target compound is limited, its structural similarity to active analogs suggests potential efficacy against resistant pathogens .

Plant Protection Applications

1,2,3-Thiadiazoles act as systemic acquired resistance (SAR) elicitors in agriculture. For example:

  • Tiadinil analogs: Derivatives induce SAR in rice and tobacco at concentrations as low as 10 μM .

  • Fungicidal activity: Thiadiazole-carboxamide hybrids suppress Phytophthora infestans growth in vivo .

PropertyValue/ObservationSource
logP3.51 (indicating moderate lipophilicity)
Hydrogen bond donors1
Acute toxicityNot reported; research-use only
CYP inhibitionLow risk (predicted in silico)

Safety Notes:

  • The compound is labeled for research purposes only, with no human or veterinary data available.

  • In silico models predict low hepatotoxicity but potential P-glycoprotein inhibition, which may affect drug distribution .

Future Directions

  • Antimicrobial resistance: Evaluate efficacy against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, etc.) .

  • Kinase profiling: Screen for activity against EGFR, VEGFR, and other oncology targets .

  • SAR optimization: Modify the morpholine or phenyl groups to enhance potency and reduce toxicity .

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